(R,R)-Fluvastatin Sodium Salt

Catalog No.
S1799028
CAS No.
194934-99-1
M.F
C₂₄H₂₅FNNaO₄
M. Wt
433.45
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R,R)-Fluvastatin Sodium Salt

CAS Number

194934-99-1

Product Name

(R,R)-Fluvastatin Sodium Salt

Molecular Formula

C₂₄H₂₅FNNaO₄

Molecular Weight

433.45

Synonyms

(3R,5R,6E)-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid Monosodium Salt

(R,R)-Fluvastatin Sodium Salt is not the commonly used form of fluvastatin for medicinal purposes. Fluvastatin, a cholesterol-lowering drug, exists in two enantiomeric forms: (3R,5S)-fluvastatin and (3S,5R)-fluvastatin. The (3R,5S) enantiomer is the active ingredient in medications (PubChem: ). (R,R)-Fluvastatin Sodium Salt is a stereoisomer of the active form and has limited application in scientific research.

  • Impurity and Reference Standard

    Due to the stereochemistry of fluvastatin, separation of the active and inactive forms is crucial. (R,R)-Fluvastatin Sodium Salt can act as a reference standard or an impurity during the manufacturing and quality control processes of fluvastatin medications (Pharmaffiliates: ).

  • QSAR Studies

    (Quantitative Structure-Activity Relationship) studies use computational methods to predict the activity of new compounds. (R,R)-Fluvastatin Sodium Salt, due to its structural similarity to the active form, can be used to develop and validate these computational models for HMG-CoA reductase inhibitors (Pharmaffiliates: ).

(R,R)-Fluvastatin Sodium Salt is a synthetic compound classified as a hydroxymethylglutaryl-coenzyme A reductase inhibitor, commonly referred to as a statin. Its primary function is to lower cholesterol levels and manage cardiovascular diseases. The compound has the molecular formula C24H26FNO4NaC_{24}H_{26}FNO_{4}Na and a molecular weight of 433.46 g/mol, with a CAS number of 194934-99-1 . It appears as a light orange to yellow powder and is soluble in methanol, making it suitable for various pharmaceutical applications .

(R,R)-Fluvastatin Sodium Salt functions by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in the biosynthesis of cholesterol. The inhibition of this enzyme leads to decreased cholesterol synthesis in the liver, subsequently lowering low-density lipoprotein (LDL) cholesterol levels in the bloodstream. This mechanism can be represented by the following simplified reaction:

HMG CoA R R FluvastatinReduced Cholesterol Production\text{HMG CoA}\xrightarrow{\text{ R R Fluvastatin}}\text{Reduced Cholesterol Production}

Additionally, fluvastatin exhibits antioxidant properties, scavenging free radicals and potentially reducing oxidative stress within cells .

The biological activities of (R,R)-Fluvastatin Sodium Salt extend beyond cholesterol reduction. It has demonstrated anti-hyperlipidemic, anti-fibrotic, cardioprotective, antiviral, antithrombotic, antioxidative, vasorelaxant, and anticancer properties . In clinical settings, fluvastatin has been shown to suppress viral loads in hepatitis C patients and inhibit platelet activation by enhancing signaling pathways such as PECAM-1 . Furthermore, it induces apoptosis in cancer cells and modulates various signaling pathways related to cell cycle regulation and fibrosis prevention in cardiac tissues .

The synthesis of (R,R)-Fluvastatin Sodium Salt involves several steps, typically starting from simpler organic compounds. The general synthetic route includes:

  • Formation of the Indole Ring: A key intermediate is synthesized through cyclization reactions involving substituted phenyl and indole precursors.
  • Side Chain Modification: The introduction of functional groups such as hydroxyl groups occurs via selective oxidation or reduction processes.
  • Sodium Salt Formation: The final step involves neutralizing the acid form of fluvastatin with sodium hydroxide or sodium bicarbonate to yield the sodium salt form.

These methods ensure high purity and yield of the desired compound, suitable for pharmaceutical applications .

(R,R)-Fluvastatin Sodium Salt is primarily used in clinical settings for:

  • Cholesterol Management: It effectively lowers LDL cholesterol and triglycerides while raising high-density lipoprotein (HDL) cholesterol levels.
  • Cardiovascular Disease Treatment: It is prescribed for patients with hyperlipidemia and those at risk for cardiovascular events.
  • Antiviral Therapy: Emerging research indicates its potential use in treating viral infections such as hepatitis C due to its ability to inhibit viral replication .
  • Cancer Therapy: Investigational studies are exploring its role in cancer treatment due to its apoptotic effects on tumor cells .

Interaction studies have shown that (R,R)-Fluvastatin Sodium Salt can affect various metabolic pathways. Notably, it has been found to interact with cytochrome P450 enzymes, influencing drug metabolism and potentially leading to drug-drug interactions . Understanding these interactions is critical for optimizing therapeutic regimens involving fluvastatin.

Several compounds share structural or functional similarities with (R,R)-Fluvastatin Sodium Salt. These include:

  • Atorvastatin: Another HMG-CoA reductase inhibitor used for lowering cholesterol but with different pharmacokinetics.
  • Simvastatin: Similar mechanism of action but differs in structure and potency.
  • Rosuvastatin: Known for its stronger lipid-lowering effects compared to fluvastatin.
CompoundMechanism of ActionKey Differences
AtorvastatinHMG-CoA reductase inhibitorDifferent potency and half-life
SimvastatinHMG-CoA reductase inhibitorVaries in side effects
RosuvastatinHMG-CoA reductase inhibitorMore potent lipid-lowering effects

(R,R)-Fluvastatin Sodium Salt's unique profile includes its specific structural features that contribute to its distinct pharmacological properties, particularly its antioxidant capabilities and multi-faceted biological activities .

Dates

Modify: 2023-08-15

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